4-Bromo-1-methoxy-2-methylbut-2-ene
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Overview
Description
4-Bromo-1-methoxy-2-methylbut-2-ene is an organic compound with the molecular formula C6H11BrO. It is characterized by the presence of a bromine atom, a methoxy group, and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-methoxy-2-methylbut-2-ene can be synthesized through several methods. One common synthetic route involves the bromination of 1-methoxy-2-methylbut-2-ene. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-methylbut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-1-methoxy-2-methylbut-2-ene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug intermediates.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-methylbut-2-ene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In elimination reactions, the compound loses a proton and a leaving group (bromine) to form a double bond. The methoxy group can participate in oxidation reactions, where it is converted to an aldehyde or carboxylic acid through the transfer of electrons to an oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbut-1-ene: Similar structure but lacks the methoxy group.
1-Bromo-3-methyl-2-butene: Similar structure but with different positioning of the bromine atom and double bond.
4-Bromo-1-butene: Similar structure but lacks the methoxy and methyl groups.
Uniqueness
4-Bromo-1-methoxy-2-methylbut-2-ene is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-4-bromo-1-methoxy-2-methylbut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDBUGDYRATAD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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